5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that this compound operates in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have favorable pharmacokinetic profiles , suggesting that this compound may also have desirable ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds , suggesting that the same may be true for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.
Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine reacts with the triazole intermediate in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
- 5-amino-1-(4-chlorobenzyl)-1H-1,2,4-triazole-4-carboxamide
- 5-amino-1-(4-chlorobenzyl)-1H-1,3,4-oxadiazole-4-carboxamide
Uniqueness
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOKUBZSKOHLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384673 |
Source
|
Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132269-38-6 |
Source
|
Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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